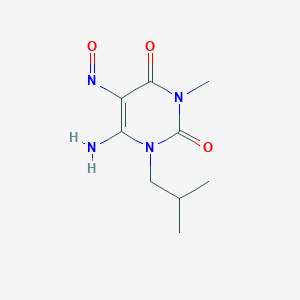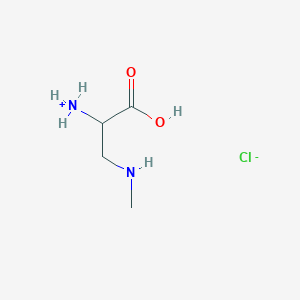
Bapta-tmfm
Übersicht
Beschreibung
BAPTA-TMFM is a fluorescent chelating indicator used to study the role of cytosolic free calcium .
Synthesis Analysis
Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications are used in the synthesis of BAPTA-TMFM . The structure of these probes is mainly composed of three parts: the recognition group, the fluorophore, and the linking group .
Molecular Structure Analysis
The molecular formula of BAPTA-TMFM is C28H34N2O11 . Its exact mass is 574.22 and the molecular weight is 574.580 . The structure of BAPTA-TMFM involves the two aniline functions, the two central ether oxygens, and the four carboxylates .
Chemical Reactions Analysis
BAPTA-type molecules, including BAPTA-TMFM, complex Ca2+ in an octacoordinated fashion .
Physical And Chemical Properties Analysis
The physical and chemical properties of BAPTA-TMFM include a molecular weight of 574.58 and a molecular formula of C28H34N2O11 .
Wissenschaftliche Forschungsanwendungen
- Caution : These effects are not necessarily related to calcium signaling, challenging previous assumptions about BAPTAi’s mechanisms .
Cancer Research: Targeting MCL-1-Dependent Cancer Cells
Metabolic Regulation: Inhibition of PFKFB3
Bioimaging and Detection
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bapta-TMFM is a fluorescent chelating indicator primarily used to study the role of cytosolic free calcium . Calcium ions (Ca2+) play a vital role in a broad range of cell biological and physiological processes in all eukaryotic cell types .
Mode of Action
Bapta-TMFM interacts with its target, cytosolic free calcium, by chelating the calcium ions . This interaction allows the compound to serve as an indicator, enabling the visualization of calcium signaling in cells .
Biochemical Pathways
The chelation of calcium ions by Bapta-TMFM affects various biochemical pathways. For instance, it has been found to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity . This inhibition impairs glycolysis, leading to diminished mTORC1 activity and a rapid decline in MCL-1-protein levels .
Pharmacokinetics
Like many other fluorescent indicators, it is likely to be cell-permeable, allowing it to be readily loaded into the cytosol of cells . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The action of Bapta-TMFM results in a change in the fluorescence properties in the presence of its target molecule, cytosolic free calcium . This allows for the visualization of calcium signaling in cells . Additionally, the inhibition of PFKFB3 by Bapta-TMFM leads to a decrease in mTORC1 activity and a rapid decline in MCL-1-protein levels .
Action Environment
The action, efficacy, and stability of Bapta-TMFM can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to chelate calcium ions . Furthermore, the compound’s fluorescence properties may be affected by the solvent used . .
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O11/c1-19-6-8-21(29(14-25(32)36-2)15-26(33)37-3)23(12-19)40-10-11-41-24-13-20(18-31)7-9-22(24)30(16-27(34)38-4)17-28(35)39-5/h6-9,12-13,18H,10-11,14-17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTVRWOCZLYLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC(=C2)C=O)N(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370721 | |
| Record name | BAPTA-TMFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bapta-tmfm | |
CAS RN |
96315-11-6 | |
| Record name | N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-5-formylphenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96315-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAPTA-TMFM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)





![2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate](/img/structure/B43381.png)

![3-methyl-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B43385.png)


![3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43390.png)
![2-Amino-3-methyl-9H-pyrido[2,3-b]indole](/img/structure/B43393.png)